molecular formula C15H14BrNO B5757523 3-bromo-N-(2,6-dimethylphenyl)benzamide

3-bromo-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B5757523
M. Wt: 304.18 g/mol
InChI Key: HCZIQBDCLWTBDF-UHFFFAOYSA-N
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Description

3-bromo-N-(2,6-dimethylphenyl)benzamide: is an organic compound with the molecular formula C15H14BrNO. It is a brominated benzamide derivative, characterized by the presence of a bromine atom at the third position of the benzamide ring and a 2,6-dimethylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2,6-dimethylphenyl)benzamide typically involves the bromination of N-(2,6-dimethylphenyl)benzamide. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-bromo-N-(2,6-dimethylphenyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

Scientific Research Applications

Chemistry: 3-bromo-N-(2,6-dimethylphenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to investigate its effects on various biological targets.

Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the dimethylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-bromo-N-(2,6-dimethylphenyl)benzamide is unique due to the specific positioning of the bromine atom and the 2,6-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-bromo-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZIQBDCLWTBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, 13.8 g of 2,6-dimethylaniline, 17.3 g of triethylamine, and 150 mL of tetrahydrofuran (THF) were put in a 500 mL three-neck flask, and stirred. This mixed solution was cooled in ice, and a mixed solution of 25 g of 3-bromobenzoyl chloride and 30 mL of THF was dripped through a dropping funnel, and then, the temperature was increased to room temperature and the mixture was stirred for 24 hours. After the stirring, chloroform was added to this mixture, the mixture was washed with water and then saturated saline, and anhydrate magnesium sulfate was added for drying. The mixture after the drying was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with hexane, so that N-(2,6-dimethylphenyl)-3-bromobenzamide was prepared as a white solid with a yield of 53%. The synthetic scheme of Step 1 is shown by (a-17).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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